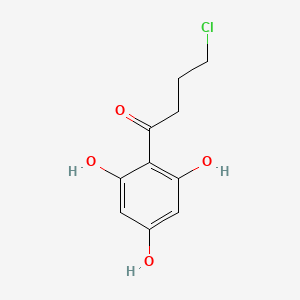

4-Chloro-2',4',6'-trihydroxybutyrophenone

Description

Structure

3D Structure

Properties

CAS No. |

85614-45-5 |

|---|---|

Molecular Formula |

C10H11ClO4 |

Molecular Weight |

230.64 g/mol |

IUPAC Name |

4-chloro-1-(2,4,6-trihydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H11ClO4/c11-3-1-2-7(13)10-8(14)4-6(12)5-9(10)15/h4-5,12,14-15H,1-3H2 |

InChI Key |

PNKGFYFCYXMKCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)CCCCl)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 ,4 ,6 Trihydroxybutyrophenone

Established Synthetic Routes to the Butyrophenone (B1668137) Scaffold

The synthesis of 4-Chloro-2',4',6'-trihydroxybutyrophenone hinges on the strategic formation of a C-C bond between a highly activated phenolic ring and a functionalized four-carbon side chain. The 2',4',6'-trihydroxy substitution pattern points to phloroglucinol (B13840) (1,3,5-trihydroxybenzene) as the logical aromatic starting material. Key synthetic methods for attaching the acyl group include the Houben-Hoesch reaction and the Friedel-Crafts acylation, which are particularly effective for electron-rich aromatic compounds. thermofisher.comnih.govwikipedia.orgchemistry-online.com

A primary and highly effective method for synthesizing polyhydroxy aryl ketones is the Houben-Hoesch reaction . chemistry-online.comdrugfuture.com This reaction involves the condensation of an electron-rich phenol (B47542) or phenol ether with an organic nitrile in the presence of an acid catalyst, typically hydrogen chloride and a Lewis acid such as zinc chloride or aluminum chloride. chemistry-online.comdrugfuture.com For the target compound, this would involve the reaction of phloroglucinol with 4-chlorobutyronitrile. The mechanism proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.org This method is advantageous for highly activated phenols where traditional Friedel-Crafts reactions might lead to side products. thermofisher.com

Alternatively, the Friedel-Crafts acylation offers a more direct approach. nih.govorganic-chemistry.org This classic electrophilic aromatic substitution involves reacting phloroglucinol with 4-chlorobutyryl chloride using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govmasterorganicchemistry.com The high reactivity of the phloroglucinol nucleus facilitates this acylation. researchgate.net However, careful control of reaction conditions is necessary to prevent potential side reactions or decomposition. google.com Improved yields have been reported for the acylation of phloroglucinol by conducting the reaction in specific solvent systems, such as dichloromethane (B109758) in the presence of nitromethane. google.com

| Synthetic Method | Key Reagents | Catalyst | Key Intermediate | Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Houben-Hoesch Reaction | Phloroglucinol, 4-Chlorobutyronitrile | HCl, ZnCl₂ or AlCl₃ | Ketimine | Well-suited for polyhydroxy phenols, minimizes poly-acylation. thermofisher.comchemistry-online.com | Requires nitrile precursor; two-step process (condensation then hydrolysis). wikipedia.org |

| Friedel-Crafts Acylation | Phloroglucinol, 4-Chlorobutyryl Chloride | AlCl₃ | Acylium ion complex | Direct, one-step C-C bond formation. organic-chemistry.orgmasterorganicchemistry.com | Requires stoichiometric catalyst; potential for side reactions or decomposition with sensitive substrates. organic-chemistry.orggoogle.com |

Claisen-Schmidt Condensation Approaches for Aromatic Ketones

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. organic-chemistry.org This reaction typically produces α,β-unsaturated ketones, known as chalcones. While not a direct route to a saturated butyrophenone, it represents a potential multi-step strategy for accessing the aromatic ketone scaffold.

A hypothetical pathway could begin with 2',4',6'-trihydroxyacetophenone (B23981), a simpler aromatic ketone that can be synthesized from phloroglucinol via the Houben-Hoesch reaction using acetonitrile (B52724). wikipedia.org This acetophenone (B1666503) could then be reacted with a suitable two-carbon aldehyde (e.g., chloroacetaldehyde) in a Claisen-Schmidt condensation. The resulting α,β-unsaturated ketone would require subsequent chemical modifications, such as reduction of the carbon-carbon double bond and further functionalization, to yield the target 4-chloro-butyrophenone side chain. This approach is more complex and less direct than the Friedel-Crafts or Houben-Hoesch methods but illustrates the versatility of fundamental organic reactions in constructing complex scaffolds.

Strategies for Introducing the Butyrophenone Side Chain and Chloro Group

The introduction of the complete 4-chlorobutyrophenone (B1345740) side chain is most efficiently achieved in a single step using the acylation methods previously discussed.

Friedel-Crafts Acylation with 4-Chlorobutyryl Chloride : This is the most straightforward strategy. The electrophile, the 4-chlorobutyrylium ion, is generated in situ from 4-chlorobutyryl chloride and a Lewis acid like AlCl₃. This electrophile then attacks the electron-rich phloroglucinol ring to form the desired product. The chloro-substituent is already present on the acylating agent, simplifying the synthesis. nih.govgoogle.com

Houben-Hoesch Reaction with 4-Chlorobutyronitrile : In this method, the butyronitrile (B89842) already contains the necessary chloro-substituent at the 4-position. The reaction with phloroglucinol directly installs the 4-chlorobutyryl moiety onto the aromatic ring after hydrolysis of the intermediate. wikipedia.orgchemistry-online.com

In both strategies, the chloro group is carried into the reaction on the side-chain precursor, which is generally more efficient than attempting to selectively chlorinate the terminal methyl group of an existing butyrophenone side chain.

Regioselective Hydroxylation and Halogenation Techniques for Phenolic Rings

The regiochemistry of the synthesis of this compound is largely controlled by the starting material, phloroglucinol. Its three hydroxyl groups are strongly activating and direct electrophiles to the ortho and para positions. In phloroglucinol, the 2, 4, and 6 positions are carbons bearing hydroxyl groups, while the 1, 3, and 5 positions are activated C-H positions. Due to the molecule's symmetry, the C-1, C-3, and C-5 positions are chemically equivalent.

Therefore, electrophilic acylation reactions like the Friedel-Crafts or Houben-Hoesch reactions on unsubstituted phloroglucinol will regioselectively yield a single mono-acylated product without the need for directing groups or complex regiocontrol strategies. researchgate.net The butyryl group will attach at one of the activated carbons (e.g., C-1), resulting in the desired 2',4',6'-trihydroxy substitution pattern relative to the new ketone functional group.

While not required for the synthesis of the title compound, further regioselective halogenation of the phenolic ring could be achieved if desired for analog synthesis. Advanced strategies using specific catalysts can direct halogens to the remaining activated positions on the phenolic ring. nih.gov

Synthesis of Analogs and Derivatives of this compound

The core structure of this compound serves as a template for the synthesis of a wide array of analogs. Modifications can be systematically introduced at two primary locations: the phenolic ring and the butyrophenone side chain.

Modification of the Phenolic Ring Substitution Pattern

Starting with the this compound scaffold, the remaining activated C-H positions on the phenolic ring (C-3' and C-5') are amenable to further electrophilic substitution. This allows for the introduction of additional functional groups. For example, C-alkylation or C-prenylation can be achieved by reacting the parent compound with alkyl or prenyl halides under appropriate conditions, a strategy used in the synthesis of other bioactive polyhydroxybenzophenones. researchgate.netmdpi.com

Furthermore, the phenolic hydroxyl groups themselves can be modified. Selective O-alkylation (e.g., methylation to form methoxy (B1213986) groups) or O-acylation can be performed. Achieving selectivity among the three hydroxyl groups would typically require the use of protecting group strategies to differentiate their reactivity.

| Modification Type | Position(s) | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| C-Alkylation | 3' and/or 5' | Alkyl Halide (e.g., CH₃I), Lewis Acid | -CH₃ (or other alkyl) |

| C-Prenylation | 3' and/or 5' | Prenyl Bromide, Base | -CH₂CH=C(CH₃)₂ |

| C-Halogenation | 3' and/or 5' | N-Bromosuccinimide (NBS) | -Br |

| O-Alkylation | 2', 4', or 6' | Dimethyl Sulfate, Base | -OCH₃ |

| O-Acylation | 2', 4', or 6' | Acetic Anhydride, Base | -OCOCH₃ |

Variation of the Butyrophenone Side Chain Length and Functionality

The butyrophenone side chain offers significant opportunities for structural variation, which can be achieved by modifying the initial acylating agent used in the synthesis.

Variation of Chain Length: By substituting 4-chlorobutyryl chloride or its corresponding nitrile with other acylating agents, a homologous series of 2',4',6'-trihydroxy-acylphenones can be synthesized. mdpi.com For example, using propionyl chloride would yield a propiophenone (B1677668) derivative, while hexanoyl chloride would result in a hexanophenone. This allows for systematic exploration of how chain length influences the compound's properties.

Modification of Chain Functionality: The existing side chain can also be chemically transformed.

Nucleophilic Substitution: The terminal chlorine atom is a reactive handle for Sₙ2 reactions. It can be displaced by a variety of nucleophiles to introduce new functional groups, such as azides (-N₃), amines (-NH₂), thiols (-SH), or larger moieties.

Carbonyl Group Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), adding a new chiral center to the molecule.

α-Hydroxylation: Modern synthetic methods allow for the introduction of a hydroxyl group at the α-position to the ketone, creating an α-hydroxy ketone, a valuable synthon in organic chemistry. organic-chemistry.orgrsc.org

| Modification Strategy | Reagent/Method | Resulting Side Chain Structure |

|---|---|---|

| Varying Acylating Agent | Pentanoyl Chloride + AlCl₃ | -CO(CH₂)₃CH₃ |

| Nucleophilic Substitution | NaN₃ followed by reduction | -CO(CH₂)₃NH₂ |

| Ketone Reduction | NaBH₄ | -CH(OH)(CH₂)₂CH₂Cl |

| α-Hydroxylation | Oxidizing agents (e.g., using Oxone) | -COCH(OH)CH₂CH₂Cl |

Derivatization for Enhanced Biological Activity

Derivatization is a key strategy for modulating the therapeutic properties of a lead compound. For structures related to 2',4',6'-trihydroxybutyrophenone, chemical modifications have been shown to significantly impact biological activity. By introducing new functional groups or altering existing ones, researchers can fine-tune the molecule's interaction with biological targets.

One common approach involves the modification of the acyl chain. Studies on analogous compounds, such as 2,4,6-trihydroxy-3-geranyl-acetophenone, have demonstrated that elongating the aliphatic chain of the acyl group can substantially improve inhibitory activity against enzymes like lipoxygenase (LOX). nih.gov For instance, extending the chain from an acetyl to a pentanoyl group has resulted in a twofold increase in potency in some cases. nih.gov This suggests that modifying the butyryl chain of this compound could be a viable strategy for enhancing its specific bioactivities.

Another avenue for derivatization is the introduction of aromatic moieties. In related trihydroxy-phenone structures, adding aromatic groups has been shown to significantly affect enzymatic activity. nih.gov Furthermore, the synthesis of chalcone (B49325) derivatives from 2',4',6'-trihydroxyacetophenone precursors has yielded compounds with potent and selective inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an important target in metabolic diseases. nih.gov These findings indicate that the trihydroxy-substituted phenyl ring is a versatile scaffold for creating derivatives with diverse biological functions, including potential as anti-inflammatory or anticoagulant agents. mdpi.comgoogle.com

The table below summarizes examples of derivatization strategies on related trihydroxy-phenyl structures and their impact on biological activity.

| Parent Scaffold | Derivatization Strategy | Resulting Compound Type | Observed Effect | Reference |

| 2,4,6-Trihydroxyacetophenone | Elongation of acyl chain | 1-(2,4,6-Trihydroxyphenyl)pentan-1-one | Improved lipoxygenase inhibitory activity | nih.gov |

| 2,4,6-Trihydroxyacetophenone | Introduction of aromatic moiety | Chalcone derivatives | Potent and selective PTP1B inhibition | nih.gov |

| Butein (a chalcone) | Methoxymethoxy substitution | 2′,4′,6′-tris(methoxymethoxy)chalcone | Anti-inflammatory activity | mdpi.com |

Advanced Synthetic Techniques and Reaction Optimization

The efficient synthesis of butyrophenones and their derivatives relies on advanced chemical techniques that ensure high yields, purity, and stereoselectivity. Optimization of reaction conditions, including the use of catalysts and robust monitoring and purification methods, is crucial for successful synthesis.

Catalysis plays a pivotal role in the modern synthesis of complex organic molecules, including butyrophenones. Various catalytic systems, often involving transition metals, are employed to facilitate key bond-forming reactions. For example, in the synthesis of butyrophenone analogs, copper(I) iodide (CuI) has been used to catalyze coupling reactions, while palladium-based catalysts are effective for amination reactions. nih.gov Copper acetate (B1210297) has also been utilized in certain coupling steps. nih.gov These metal-catalyzed processes are often essential for constructing the core structure or for adding complex side chains.

The Friedel-Crafts acylation is a fundamental method for synthesizing aromatic ketones. nih.govresearchgate.net In the synthesis of related trihydroxyphenyl ketones, this reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride, to attach the acyl chain to the phloroglucinol (1,3,5-trihydroxybenzene) ring. nih.gov

Furthermore, non-metallic catalysts are also employed. For instance, thionyl chloride (SOCl₂) in ethanol (B145695) can generate HCl in situ, providing an effective catalytic system for aldol (B89426) condensation reactions to produce chalcones, which are structural relatives of butyrophenones. jocpr.com In the broader field of pharmaceutical synthesis, biocatalysis using enzymes like transaminases and imine reductases is emerging as a greener alternative to metal catalysts for creating chiral amine functionalities, which could be relevant for producing specific derivatives. mdpi.com

The following table details various catalytic approaches used in the synthesis of butyrophenones and related compounds.

| Catalyst | Reaction Type | Example Application | Reference |

| Copper(I) Iodide (CuI) | Coupling Reaction | Synthesis of a homopiperazine (B121016) intermediate for a butyrophenone analog | nih.gov |

| Palladium complexes | Amination | Coupling of chloroboronic acid to a diazepane | nih.gov |

| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Acylation of phloroglucinol to form a trihydroxyketone | nih.gov |

| Thionyl Chloride (SOCl₂)/Ethanol | Aldol Condensation | Synthesis of 2,4-dihydroxy substituted chalcones | jocpr.com |

Effective monitoring and isolation are critical for ensuring the purity and yield of synthesized compounds. Thin-Layer Chromatography (TLC) is a widely used technique to monitor the progress of a reaction in real-time. researchgate.net By spotting the reaction mixture on a TLC plate and eluting it with a suitable solvent system, chemists can visualize the consumption of reactants and the formation of products. The purity of a compound can also be initially assessed with TLC; a single spot often suggests a pure substance. nih.govresearchgate.net Visualization is typically achieved using methods such as UV light (254 nm) or staining with an iodine tank. researchgate.net

Once the reaction is complete, the target compound must be isolated from the reaction mixture and purified. Filtration is a fundamental and straightforward method for separating a solid product from a liquid phase. This is often the first step in isolating a crude product that has precipitated from the reaction solution.

For further purification, column chromatography is a standard technique. researchgate.net This method involves passing the crude product through a stationary phase (commonly silica (B1680970) gel) packed in a column, using a liquid mobile phase to separate the desired compound from impurities based on differential adsorption. The resulting fractions are collected and analyzed, often by TLC, to identify those containing the pure product.

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 2 ,4 ,6 Trihydroxybutyrophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of 4-Chloro-2',4',6'-trihydroxybutyrophenone is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the trihydroxyphenyl ring are expected to appear as singlets or doublets in the aromatic region (typically δ 6.0-8.0 ppm), with their chemical shifts influenced by the electron-donating hydroxyl groups. The presence of three hydroxyl groups would likely shield the aromatic protons, shifting their signals to a relatively upfield region within the aromatic range.

The butyrophenone (B1668137) side chain protons would be observed in the aliphatic region. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) are expected to resonate as a triplet at approximately δ 2.8-3.2 ppm. The adjacent methylene protons (β-protons) would likely appear as a sextet around δ 1.6-1.9 ppm, and the terminal methyl protons would be observed as a triplet further upfield, around δ 0.9-1.2 ppm. The hydroxyl protons themselves would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 7.5 | Singlet/Doublet |

| -OH | Variable | Broad Singlet |

| -CH₂- (adjacent to C=O) | 2.8 - 3.2 | Triplet |

| -CH₂- | 1.6 - 1.9 | Sextet |

Carbon NMR (¹³C NMR) for Carbon Backbone Analysis

In the ¹³C NMR spectrum, the carbonyl carbon of the butyrophenone moiety is expected to be the most downfield signal, typically appearing in the range of δ 195-205 ppm. The carbon atoms of the aromatic ring attached to the hydroxyl groups would be shifted downfield (δ 150-165 ppm) due to the deshielding effect of the oxygen atoms. The carbon atom bearing the chloro substituent would also experience a downfield shift. The remaining aromatic carbons would resonate in the typical aromatic region of δ 100-140 ppm.

The aliphatic carbons of the butyryl chain would appear in the upfield region of the spectrum. The methylene carbon alpha to the carbonyl group is expected around δ 35-45 ppm, the beta-methylene carbon around δ 17-25 ppm, and the terminal methyl carbon at approximately δ 13-16 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195 - 205 |

| Aromatic C-OH/C-Cl | 150 - 165 |

| Aromatic C-H/C-C | 100 - 140 |

| -CH₂- (adjacent to C=O) | 35 - 45 |

| -CH₂- | 17 - 25 |

Vibrational Spectroscopy Analysis: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Elucidation of Functional Groups via IR Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen could influence the shape and position of this band.

A sharp and strong absorption peak around 1630-1680 cm⁻¹ would correspond to the C=O stretching vibration of the ketone. The conjugation of the carbonyl group with the aromatic ring typically shifts this band to a lower wavenumber. Aromatic C=C stretching vibrations are expected to appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the phenol (B47542) groups would likely be observed in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Phenolic) | 3200 - 3600 | Strong, Broad |

| C=O (Ketone) | 1630 - 1680 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (Phenolic) | 1200 - 1300 | Medium |

Comparative Analysis of Experimental and Theoretically Calculated IR Spectra

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C₁₀H₁₁ClO₄, the nominal molecular weight is approximately 230.6 g/mol sielc.com.

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous determination of the elemental composition of this compound. By providing highly accurate mass measurements, typically with sub-ppm mass accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the expected exact masses for the molecular ions would be influenced by the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The theoretical exact masses for the most abundant isotopes are presented in Table 1. The characteristic isotopic pattern of chlorine, with an M+2 peak approximately one-third the intensity of the molecular ion peak, serves as a clear indicator of the presence of a single chlorine atom in the molecule.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Isotope | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | ³⁵Cl | 231.0424 |

| [M+H]⁺ | ³⁷Cl | 233.0395 |

| [M-H]⁻ | ³⁵Cl | 229.0268 |

This is an interactive data table. Users can sort and filter the data.

Tandem Mass Spectrometry (MS/MS) is instrumental in confirming the structure of this compound by elucidating its fragmentation pathways. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), generating a series of product ions that are characteristic of the molecule's structure.

The fragmentation of this compound is expected to occur at the weaker bonds, such as the acyl bond and the alkyl chain. Key fragmentation pathways would likely involve the loss of the chloroalkyl side chain and cleavages within the butyrophenone moiety. The trihydroxyphenyl group is expected to be a stable fragment. Table 2 outlines the predicted major fragment ions for this compound.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

|---|---|---|---|

| 231.04 | 155.03 | C₄H₈Cl | [2,4,6-trihydroxybenzoyl]⁺ |

| 231.04 | 127.04 | C₄H₈Cl + CO | [1,3,5-trihydroxybenzene]⁺ |

This is an interactive data table. Users can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization of the hydroxyl groups, for instance, through silylation, might be necessary to enhance its volatility and thermal stability, preventing on-column degradation.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for this purpose.

Reverse-phase HPLC is the method of choice for the analysis of moderately polar compounds like this compound. A well-developed HPLC method can provide excellent resolution, sensitivity, and reproducibility.

A typical reverse-phase HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like formic acid to ensure good peak shape and ionization efficiency for mass spectrometry detection sielc.com. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and separating it from impurities with different polarities.

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B in 20 min |

| Flow Rate | 1.0 mL/min |

This is an interactive data table. Users can sort and filter the data.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By using columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to much faster analysis times without compromising separation efficiency sielc.com.

For the rapid analysis of this compound, a UPLC method would employ a shorter column with smaller particles (e.g., C18, 2.1 x 50 mm, 1.7 µm). The gradient elution would be much steeper, allowing for analysis times of just a few minutes. This high-throughput capability is particularly valuable in settings such as reaction monitoring and quality control.

Table 4: Illustrative UPLC Method Parameters for the Rapid Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3 min |

| Flow Rate | 0.5 mL/min |

This is an interactive data table. Users can sort and filter the data.

Computational and Theoretical Investigations of 4 Chloro 2 ,4 ,6 Trihydroxybutyrophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine various molecular properties, including geometry, electronic distribution, and spectroscopic parameters.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For complex molecules, this process involves sophisticated algorithms that adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. nanobioletters.com

Table 1: Representative Geometric Parameters Calculated by DFT for Analogous Molecular Structures

| Parameter | Typical Calculated Value | Reference Compound |

|---|---|---|

| C=O Bond Length | ~1.22 Å | 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone nanobioletters.com |

| C-C (Aromatic) | ~1.39 - 1.41 Å | 2,4,6-trinitrophenylbenzoate derivatives researchgate.net |

| C-Cl Bond Length | ~1.75 Å | 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone nanobioletters.com |

Note: Data is illustrative and based on calculations for structurally related compounds.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, representing areas of nucleophilicity. youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating areas of electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations are used to visualize the distribution of these orbitals and calculate their energy levels. researchgate.net For 4-Chloro-2',4',6'-trihydroxybutyrophenone, the HOMO is expected to be localized on the electron-rich trihydroxy-substituted phenyl ring, while the LUMO may be distributed over the carbonyl group and the chloro-substituted butyryl chain.

Table 2: Example Frontier Molecular Orbital Energies Calculated by DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| BODIPY Compound 2 | -6.04 | -2.71 | 3.33 |

Source: Data from a study on BODIPY-based fluorescent probes, computed at the M062X/6-311G level of theory. researchgate.net*

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. science.govchemrxiv.org It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack. science.gov

In an MEP map, regions of negative potential (typically colored red) correspond to areas with a high electron density, such as those around electronegative atoms like oxygen, and are susceptible to electrophilic attack. Regions of positive potential (blue) indicate electron-deficient areas, like hydrogen atoms bonded to electronegative atoms, which are favorable for nucleophilic attack. science.gov For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, and positive potential near the hydroxyl hydrogens.

DFT calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands observed in experimental FT-IR spectra. By analyzing the potential energy distribution (PED), specific vibrational modes (e.g., C=O stretching, O-H bending) can be linked to calculated frequencies. chemrxiv.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. researchgate.net This allows for the prediction of absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., n → π, π → π), which can be correlated with the experimental UV-Vis spectrum. science.gov

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. ucsb.edu It is a fundamental measure of bond strength and is crucial for predicting the reactivity and potential degradation pathways of a molecule, such as autoxidation. chemrxiv.org DFT calculations are a reliable method for computing BDEs. For this compound, calculating the BDE of the phenolic O-H bonds is particularly important for assessing its antioxidant potential via Hydrogen Atom Transfer (HAT).

Table 3: General Bond Dissociation Energies (BDE) at 298 K

| Bond | ΔHf298 (kJ/mol) |

|---|---|

| C6H5O-H | 369 ± 4 |

| C-Cl | ~339 (in CH3CH2Cl) |

| C-H | ~413 (in alkanes) |

Note: These are general, representative values and not specific calculations for the target molecule. ucsb.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in a solvent). nih.govmdpi.com

For a flexible molecule like this compound, which has a rotatable butyryl chain, MD simulations can explore the different accessible conformations and their relative stabilities. researchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or molecule from a reference structure over time, indicating structural stability. researchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. researchgate.net

These simulations provide a comprehensive understanding of the molecule's conformational landscape, which is essential for studying its interactions with biological targets like enzymes. mdpi.comnih.gov

In Silico Molecular Docking Studies

No molecular docking studies have been published for this compound.

There is no available research data predicting the ligand-protein binding modes or affinities for this compound.

Without molecular docking studies, the identification of key amino acid interactions is not possible.

No virtual screening studies have been conducted to identify potential biological targets for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

No QSAR models have been developed or published that include this compound in their dataset. Such studies are essential for correlating the chemical structure of a compound with its biological activity, but this has not been performed for this specific molecule.

Biological Activity and Mechanistic Studies of 4 Chloro 2 ,4 ,6 Trihydroxybutyrophenone

In Vitro Pharmacological Profiling and Target Identification

No publicly accessible research data exists on the in vitro pharmacological profiling of 4-Chloro-2',4',6'-trihydroxybutyrophenone. This includes a lack of information on its potential targets within biological systems.

Enzyme Modulation Assays (e.g., Kinase Inhibition)

There are no available studies that have investigated the effects of this compound in enzyme modulation assays, including kinase inhibition panels. Therefore, its capacity to modulate the activity of specific enzymes remains uncharacterized.

Mechanisms of Action at the Cellular and Molecular Level

The mechanisms of action for this compound at both the cellular and molecular levels have not been elucidated in any published research.

Antioxidant and Radical Scavenging Mechanisms

There is no specific data available from antioxidant and radical scavenging assays for this compound.

No studies have been published that report the results of 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound.

The Ferric Reducing Antioxidant Power (FRAP) of this compound has not been assessed in any available scientific literature.

Inhibition of Lipid Peroxidation

Phenolic compounds, characterized by the presence of hydroxyl groups on an aromatic ring, are recognized for their antioxidant capabilities, including the inhibition of lipid peroxidation. researchgate.netsemanticscholar.org This protective mechanism involves intercepting the lipid peroxidation process by reducing alkoxyl or peroxyl radicals. researchgate.net The structure of this compound, which features a trihydroxy-substituted phenyl group (a phloroglucinol (B13840) core), is foundational to this activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby breaking the chain reaction of lipid degradation. mdpi.com

Studies on various phenolic compounds have consistently demonstrated their efficacy in preventing oxidative damage by stabilizing lipid peroxidation. researchgate.net This antioxidant action is crucial in protecting cellular membranes from damage caused by reactive oxygen species (ROS). researchgate.netmdpi.com The antioxidant properties of phenolic compounds are often correlated with the number and arrangement of their hydroxyl groups. core.ac.uk For instance, extracts rich in phenols have been shown to effectively inhibit the oxidation of low-density lipoproteins (LDL). core.ac.uk

Modulation of Cellular Pathways

The compound and its structural analogs have been shown to influence key cellular signaling pathways that govern cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. nih.govnih.gov Dysregulation of CDK activity is a common feature in various cancers, making them a key target for therapeutic intervention. nih.govresearchgate.net Research has shown that certain indirubin (B1684374) derivatives can inhibit CDK1 activity in human tumor cells. Specifically, indirubin-3′-monoxime has been observed to cause a dose-dependent inhibition of CDK1 activity.

Compounds like Milciclib act as inhibitors of CDK2, as well as other CDKs such as CDK1, CDK4, and CDK5, leading to a blockage in the G1 phase of the cell cycle. nih.gov Furthermore, Palbociclib and Ribociclib are known inhibitors of CDK4/6. nih.gov The inhibitory action of these molecules typically involves binding to the ATP-binding pocket of the kinases, which prevents the phosphorylation of target proteins necessary for cell cycle progression. nih.gov

Induction of Cell Cycle Inhibitory Proteins (e.g., p21Cip1, p27Kip1)

The proteins p21Cip1 and p27Kip1 are members of the Cip/Kip family of cyclin-dependent kinase inhibitors (CKIs) that play a crucial role in controlling cell cycle progression. nih.govnih.gov These proteins can bind to and inactivate cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S transition. nih.gov Studies have shown that the ectopic expression of either p21Cip1 or p27Kip1 can arrest cell proliferation by inhibiting the activities of Cdk2 and Cdk4. nih.gov While both proteins can halt the cell cycle, they may do so at different phases; p21Cip1 has been shown to arrest cells in both the G1 and G2 phases, whereas p27Kip1 specifically blocks the transition from G1 to S phase. nih.gov Furthermore, these proteins can promote cellular differentiation, with p21Cip1 inducing megakaryocytic maturation and p27Kip1 leading to the expression of erythroid markers in certain leukemia cell lines. nih.gov

Influence on Reactive Oxygen Species (ROS) Metabolism

The structural characteristics of this compound suggest a significant capacity to interact with and modulate the metabolism of reactive oxygen species.

H₂O₂ Scavenging Activity

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species involved in cellular signaling and oxidative stress. Phenolic compounds are known to be effective scavengers of H₂O₂. researcher.lifefrontiersin.org The ability of these compounds to neutralize H₂O₂ is a critical aspect of their antioxidant activity. frontiersin.org Studies on various plant extracts and isolated phenolic compounds have demonstrated a dose-dependent capacity to scavenge hydrogen peroxide. researcher.life The scavenging activity is attributed to the hydrogen-donating ability of the phenolic hydroxyl groups. nih.gov For instance, extracts from Solanum aethiopicum have shown significant H₂O₂ scavenging activity, with effectiveness increasing with concentration. researcher.life This suggests that compounds with multiple hydroxyl groups, such as this compound, are likely to exhibit potent H₂O₂ scavenging capabilities.

Interactive Table: H₂O₂ Scavenging Activity of Selected Compounds Below is a representative table illustrating the hydrogen peroxide scavenging capabilities of different natural compounds, which provides context for the potential activity of phenolic structures.

| Compound/Extract | Concentration | % Scavenging Activity | IC₅₀ Value |

| T. aethiopicum Extract | 50 µg/ml | 44.28 ± 0.30 | Not specified |

| T. aethiopicum Extract | 250 µg/ml | 80.39 ± 0.14 | Not specified |

| Mandukparni Extract | Not specified | Not specified | 50.06 mg/ml |

| Bee Bread Ethanol (B145695) Extract | Not specified | Not specified | 1.338 µg/mL |

| Vitamin C (Standard) | Not specified | Not specified | 1.874 µg/mL |

| Quercetin (Standard) | Not specified | Not specified | 1.429 µg/mL |

| Data is compiled from various sources for illustrative purposes. researcher.lifeglobalresearchonline.netresearchgate.net |

Interaction with Enzymes Involved in ROS Production

Lipoxygenases (LOXs): Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory responses. researchgate.netresearchgate.net Phlorotannins, which are oligomers of phloroglucinol, have demonstrated significant inhibitory effects on lipoxygenase activity. researchgate.net For example, the phlorotannin 8,8'-bieckol (B1229291) was found to be a potent inhibitor of both soybean LOX and 5-LOX, with IC₅₀ values of 38 µM and 24 µM, respectively. researchgate.net This indicates that the phloroglucinol structure is a key determinant for LOX inhibition.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, generating reactive oxygen species in the process. mdpi.commdpi.com Derivatives of phloroglucinol have been identified as potent inhibitors of xanthine oxidase. mdpi.comnih.gov For instance, flavaspidic acid AP, a phloroglucinol derivative, showed strong inhibitory activity against XO with an IC₅₀ value of 6.3 µM. mdpi.comnih.gov Other related compounds also demonstrated inhibitory effects at low micromolar concentrations. nih.gov These inhibitors often act in a noncompetitive manner. mdpi.comnih.gov

NADPH Oxidases (NOXs): NADPH oxidases are a family of enzymes dedicated to the production of reactive oxygen species. mdpi.commdpi.com While specific interactions of this compound with NOX enzymes are not detailed in the available literature, the general class of phenolic compounds is known to modulate oxidative stress, partly through influencing ROS-producing enzymes. NOX enzymes are key players in various signaling pathways and their activity can be heightened by various stimuli, leading to increased ROS production. mdpi.com

Cyclooxygenases (COXs): Cyclooxygenases are enzymes involved in the synthesis of prostaglandins, which are key mediators of inflammation. Some phloroglucinol derivatives have been shown to suppress the expression of COX-2. nih.gov Computational docking studies suggest that phloroglucinol can bind to amino acid residues in the active site of COX-2, potentially inhibiting its function and thus serving as an anti-inflammatory agent. researchgate.netdoaj.org

Cytochrome P450 (CYP): The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of foreign compounds, including drugs. nih.govnih.gov Interactions with CYP enzymes can lead to either inhibition or induction of their activity, which can significantly alter the metabolism of other substances. nih.gov While direct studies on this compound are lacking, chemicals can act as inhibitors of CYP enzymes, such as CYP3A4, which is involved in the metabolism of many drugs. koreascience.krmdpi.com The potential for phenolic compounds to interact with the P450 system is an important consideration in their biological profile. nih.gov

Investigation of Cellular Uptake Mechanisms (e.g., Transporter Involvement)

No data available.

Investigation of Specific Biological Efficacies

Antimicrobial Research (e.g., Bactericidal Efficacy)

No data available.

Antidiabetic Activity Research

No data available.

Structure Activity Relationship Sar Studies of 4 Chloro 2 ,4 ,6 Trihydroxybutyrophenone Analogs

Impact of Hydroxyl Group Position and Number on Biological Activity

The presence and positioning of hydroxyl (-OH) groups on the aromatic ring are critical determinants of the biological activity of phenolic compounds, including butyrophenones. The 2',4',6'-trihydroxy substitution pattern, as seen in the subject compound, forms a phloroglucinol (B13840) core. This arrangement is a known bioactive principle in many natural and synthetic compounds. nih.govfrontiersin.org

Role of the Chloro Substituent in Modulating Activity

The introduction of a halogen, such as a chloro group, into a bioactive molecule can profoundly modulate its properties and efficacy. The chlorine atom affects the molecule's lipophilicity, electronic distribution, and metabolic stability. In the case of 4-Chloro-2',4',6'-trihydroxybutyrophenone, the chloro substituent is on the butyryl chain.

Influence of Butyrophenone (B1668137) Side Chain Modifications on Biological Efficacy

The butyrophenone side chain is a critical component for biological activity. SAR studies on various butyrophenones have shown that the length of the alkyl chain is often optimal for efficacy. For antipsychotic butyrophenones, a three-carbon chain separating the carbonyl group from a nitrogen atom is considered ideal, as shortening or lengthening this chain decreases activity. pharmacy180.comyoutube.com

In analogs without a terminal nitrogen, such as derivatives of 2,4,6-trihydroxy-acetophenone, modifications to the acyl side chain still have a significant impact. A study on tHGA analogs demonstrated that the lipophilic nature of the side chain was crucial for LOX inhibitory activity. nih.gov Shortening the side chain from a geranyl to a prenyl group led to a reduction in hydrophobic interactions and decreased inhibitory activity. nih.gov Conversely, elongating the acyl chain in other analogs was found to improve inhibitory activity. nih.gov Replacing the carbonyl group in the butyrophenone moiety of haloperidol (B65202) analogs with other groups like sulfur or oxygen resulted in a marked decrease in dopamine (B1211576) D2 receptor binding affinity, underscoring the importance of the ketone group for interaction with biological targets. nih.gov

The following table, based on data from tHGA analogs, illustrates the effect of side-chain modifications on lipoxygenase (LOX) inhibitory activity.

| Compound | Modification from Parent Compound (tHGA) | LOX Inhibitory Activity (IC₅₀ in µM) |

|---|---|---|

| tHGA (Parent Compound) | Geranyl group at C3 | 23.6 |

| Analog 3d | Modified Geranyl Group | 15.3 |

| Prenylated Analog 4a | Prenyl group instead of Geranyl | > 35 |

Data derived from studies on 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) analogs. nih.gov

Comparative Analysis with Related Phenolic Compounds (e.g., 2,4,5-Trihydroxybutyrophenone, Trihydroxybenzoic Acid)

Comparing this compound with related phenolic compounds highlights the structural nuances that dictate biological function.

2,4,5-Trihydroxybutyrophenone (THBP): This isomer differs in the hydroxylation pattern on the aromatic ring. THBP is known primarily for its use as a commercial antioxidant in products like polyolefins, paraffin (B1166041) waxes, and oils. haz-map.com Its 2,4,5-substitution pattern provides effective radical scavenging properties. The difference in the hydroxyl group arrangement compared to the 2',4',6' pattern likely results in a different profile of enzyme inhibition and interaction with cellular targets, even though both are effective antioxidants.

The 2',4',6'-trihydroxy (phloroglucinol) moiety, as found in the target compound, is a structural feature of many flavonoids and is associated with a broad range of biological activities, including anti-inflammatory and anti-cancer effects, often through the inhibition of enzymes like LOX and COX. frontiersin.orgnih.gov This suggests that while all these compounds are potent antioxidants, the specific substitution pattern and the nature of the side chain fine-tune their biological activities toward different targets.

Information regarding the metabolism and pharmacokinetic research on this compound is not available in published scientific literature.

Extensive searches for specific studies on the metabolism, biotransformation, pharmacokinetic properties, and biochemical interactions of the chemical compound this compound have yielded no relevant results. There is no available data in peer-reviewed articles, scientific databases, or other scholarly resources to provide scientifically accurate information for the requested topics.

The following sections, as outlined in the request, could not be addressed due to the lack of specific research on this compound:

Metabolism and Pharmacokinetic Research on 4 Chloro 2 ,4 ,6 Trihydroxybutyrophenone

Biochemical Interactions with Metabolic Enzymes:No research could be located that investigates the interactions of this compound with metabolic enzymes such as the cytochrome P450 family.

Due to the absence of research data, it is not possible to generate a thorough, informative, and scientifically accurate article on the metabolism and pharmacokinetics of 4-Chloro-2',4',6'-trihydroxybutyrophenone.

Exclusive Focus on this compound: Navigating Its Potential in Chemical Biology and Drug Discovery

Initial research into the chemical compound this compound reveals a scarcity of dedicated scientific literature. While the butyrophenone (B1668137) scaffold and molecules with trihydroxy substitutions are known in medicinal chemistry, this specific halogenated derivative remains largely unexplored in dedicated studies. This article, therefore, synthesizes information from related compounds and established chemical principles to discuss its potential applications in chemical biology and drug discovery, adhering strictly to the outlined topics.

Potential Applications in Chemical Biology and Drug Discovery

The unique structural features of 4-Chloro-2',4',6'-trihydroxybutyrophenone, which combine a halogenated butyrophenone (B1668137) chain with a phloroglucinol-like ring, suggest several avenues for its application in the fields of chemical biology and therapeutic development.

A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound as a chemical probe would hinge on its ability to selectively interact with a specific biological target. The butyrophenone moiety is a well-known pharmacophore, particularly in antipsychotic drugs where it interacts with dopamine (B1211576) receptors. The chloro- substituent can influence binding affinity and metabolic stability.

The 2',4',6'-trihydroxy substitution pattern on the phenyl ring, characteristic of phloroglucinols, can engage in multiple hydrogen bonding interactions, potentially conferring affinity for various enzymes or receptors. For instance, compounds with a 2,4,6-trihydroxy substitution have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov The development process would involve:

Target Identification: Screening the compound against a panel of biological targets to identify specific interactions.

Affinity and Selectivity Determination: Quantifying the binding strength to the identified target and assessing its selectivity over other related targets.

Mechanism of Action Studies: Elucidating how the compound exerts its effect at a molecular level.

Should a specific and potent interaction be identified, the molecule could be further modified, for example, by introducing reporter tags, to serve as a tool for studying the function and localization of its biological target.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The this compound structure presents a promising starting point for identifying new therapeutic agents.

The phloroglucinol (B13840) core is found in various natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-allergic properties. nih.gov For example, 2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a bioactive phloroglucinol, has demonstrated multiple pharmacological effects. nih.gov

The process of identifying this compound as a lead compound would typically involve:

High-Throughput Screening: Testing the compound in a battery of biological assays relevant to various diseases.

Hit-to-Lead Optimization: If a desirable activity is found (a "hit"), medicinal chemists would synthesize analogues of the compound to improve its potency, selectivity, and pharmacokinetic properties.

The diverse biological activities associated with both the butyrophenone and phloroglucinol motifs suggest that this compound could be a valuable starting point for drug discovery programs targeting a range of diseases.

The molecular framework of this compound can serve as a scaffold for the rational design of new bioactive compounds. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.

Medicinal chemists can systematically modify the scaffold to explore the structure-activity relationship (SAR), which describes how changes in the molecular structure affect its biological activity. Key modifications could include:

Varying the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) to modulate electronic properties and binding interactions.

Modifying the Butyrophenone Chain: Altering the length of the alkyl chain or introducing cyclic constraints to optimize interactions with a target's binding pocket.

Altering the Hydroxylation Pattern: Shifting the positions of the hydroxyl groups on the phenyl ring or replacing them with other hydrogen bond donors/acceptors.

For instance, chalcones, which share a similar diaryl propenone core, have been extensively used as scaffolds for developing multifunctional agents for conditions like Alzheimer's disease. nih.gov By leveraging the this compound scaffold, researchers could design and synthesize novel compounds with tailored biological activities.

Below is a table summarizing the potential modifications to the scaffold and their intended purpose in rational drug design.

| Scaffold Modification Area | Potential Changes | Purpose of Modification |

| Halogen on Phenyl Ring | Substitution with F, Br, I | Modulate lipophilicity, electronic effects, and potential for halogen bonding. |

| Butyrophenone Side Chain | Altering chain length, introducing branching or cyclization. | Optimize fit within a target's binding pocket; improve pharmacokinetic properties. |

| Hydroxyl Groups | Changing position, number, or replacing with methoxy (B1213986) or other groups. | Alter hydrogen bonding potential, solubility, and metabolic stability. |

Future Research Directions and Unexplored Avenues

Elucidation of Broader Biological Target Landscape

The unique hybrid structure of 4-Chloro-2',4',6'-trihydroxybutyrophenone suggests a complex pharmacology with the potential to interact with a wide array of biological targets. Future research should prioritize a comprehensive screening approach to build a detailed target profile.

The butyrophenone (B1668137) core is a well-established pharmacophore, particularly known for its interaction with central nervous system receptors. nih.govwikipedia.org Many butyrophenone derivatives exhibit antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors. drugbank.com Therefore, initial investigations should focus on the interaction of this compound with various G-protein coupled receptors (GPCRs), including dopaminergic and serotonergic subtypes, which are crucial in neuropsychiatric disorders. frontiersin.orgyoutube.com The binding affinities and functional activities at these receptors will be pivotal in understanding its potential neurological effects.

Beyond GPCRs, the broader biological target landscape for a molecule with this structure could extend to other major classes of proteins. The influence of butyrophenone derivatives on ion channels, such as voltage-gated sodium, potassium, and calcium channels, is an area ripe for exploration, as these interactions can have profound effects on neuronal excitability and signaling. nih.govresearchgate.netfrontiersin.org

Furthermore, the polyhydroxy substitution pattern on the phenyl ring is a common feature in many biologically active natural products and synthetic compounds with enzyme-inhibiting properties. teachmephysiology.comnih.gov A systematic screening against various enzyme families, such as kinases, proteases, and metabolic enzymes like monoamine oxidase, could uncover novel inhibitory activities. nih.gov The ability of polyphenolic compounds to modulate the activity of nuclear receptors, which are key regulators of gene expression, also presents a compelling avenue for investigation. guidetopharmacology.orgmdpi.com Finally, interactions with transporter proteins, which govern the cellular influx and efflux of substances, should not be overlooked, as they can significantly influence the compound's pharmacokinetic profile. youtube.comresearchgate.neteuropeanpharmaceuticalreview.com

A tiered screening approach, starting with broad-based assays followed by more focused studies on identified hits, will be instrumental in mapping the biological target landscape of this compound.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Examples | Rationale for Investigation |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors (D1, D2, etc.), Serotonin Receptors (5-HT1A, 5-HT2A, etc.) | The butyrophenone scaffold is a known pharmacophore for these receptors. |

| Ion Channels | Voltage-gated Na+, K+, Ca2+ channels, Ligand-gated ion channels | Butyrophenones can modulate ion channel activity, affecting neuronal signaling. |

| Enzymes | Kinases, Proteases, Monoamine Oxidase (MAO), Cholinesterases | The polyhydroxy moiety is a common feature in many enzyme inhibitors. |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs), Estrogen Receptors (ERs) | Polyphenolic structures can interact with and modulate nuclear receptors. |

Advanced Synthetic Strategies for Complex Derivatives

To fully explore the structure-activity relationships (SAR) of this compound, the development of advanced synthetic strategies to generate a library of complex derivatives is essential. These strategies should allow for systematic modifications of all key structural features: the butyrophenone side chain, the chloro-substituent, and the trihydroxy-phenyl ring.

Modern synthetic organic chemistry offers a plethora of tools for such endeavors. For instance, transition-metal-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents onto the aromatic ring, replacing the chloro group or modifying the phenyl core itself. plos.org Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings would enable the synthesis of derivatives with diverse electronic and steric properties.

Furthermore, the butyrophenone side chain can be extensively modified. For example, asymmetric synthesis methodologies could be used to introduce chirality, potentially leading to stereospecific interactions with biological targets. The carbonyl group can serve as a handle for further functionalization, such as conversion to alcohols, amines, or more complex heterocyclic systems.

The synthesis of derivatives with varied hydroxylation patterns on the phenyl ring will also be crucial. Selective protection and deprotection strategies for the hydroxyl groups will be necessary to achieve regioselective modifications. Moreover, the application of photocatalyzed reactions could open up novel avenues for C-H functionalization, allowing for direct modification of the aromatic core in a more atom-economical fashion. plos.org

The development of a flexible and efficient synthetic platform will be a cornerstone of future research, enabling the generation of a diverse chemical library for comprehensive biological evaluation.

Multi-Omics Approaches to Understand Systemic Effects

To gain a holistic understanding of the biological impact of this compound, it is imperative to move beyond single-target interactions and investigate its systemic effects. Multi-omics approaches, which involve the comprehensive analysis of different layers of biological information, are powerful tools for this purpose.

By treating relevant cell lines or model organisms with the compound and subsequently analyzing changes in the transcriptome (RNA), proteome (proteins), and metabolome (metabolites), researchers can construct a detailed picture of the cellular response. Transcriptomic analysis, for example, can reveal which genes are up- or down-regulated in response to the compound, providing insights into the affected signaling pathways and cellular processes.

Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional changes occurring within the cell. Metabolomics, the study of small molecule metabolites, can reveal alterations in metabolic pathways and provide biomarkers of the compound's effects.

Integration of In Silico and Experimental Methodologies for Predictive Modeling

The integration of computational and experimental approaches will be crucial for accelerating the research and development of this compound and its derivatives. In silico methods can play a significant role in predicting biological activities, identifying potential targets, and guiding the design of new analogs.

Molecular docking and molecular dynamics simulations can be used to model the interaction of the compound with the binding sites of potential protein targets, providing insights into the structural basis of its activity. These computational models can help to prioritize which derivatives to synthesize and test, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of a series of derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Machine learning and artificial intelligence are also emerging as powerful tools in drug discovery. nih.gov By training algorithms on large datasets of chemical structures and biological activities, it is possible to develop predictive models that can identify novel compounds with desired properties.

The synergy between these in silico predictions and experimental validation is key. Computational models can generate hypotheses that are then tested in the laboratory, and the experimental data, in turn, can be used to refine and improve the computational models. This iterative cycle of prediction and experimentation will be a powerful engine for driving the exploration of this compound's therapeutic potential.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Haloperidol (B65202) |

| Spiperone |

| Milenperone |

| Loxapine |

| Molindone |

| Piquindone |

| Trifluperidol |

| Clozapine |

| Fluphenazine |

| Trifluoperazine |

| Butaclamol |

| Pimozide |

| Risperidone |

| Sulpiride |

| Memantine |

| Ketamine |

| Geodon (Ziprasidone) |

| Lisuride |

| Alprenolol |

| Noreugenin |

| Apigenin |

| Luteolin |

| Diosmetin |

| Naringenin |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2',4',6'-trihydroxybutyrophenone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. For example, analogous compounds like 4-Chloro-2'-butyrothienone are synthesized via chlorination of intermediates like 2-buten-1-mercaptan . Optimization includes controlling temperature (20–50°C), stoichiometric ratios of chlorinating agents, and quenching residual reactants (e.g., ascorbic acid to neutralize chlorine dioxide/hypochlorite) to prevent side reactions .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–50°C |

| Chlorinating Agent | 1.2–1.5 equivalents |

| Quenching Agent | 0.5% ascorbic acid |

Q. How can HPLC-UV be applied to analyze this compound and its derivatives?

- Methodological Answer : HPLC-UV with a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) and mobile phase (acetonitrile/water with 0.1% formic acid) is effective. For chlorinated phenols, retention times are typically 8–12 minutes. Ensure quenching of reactive intermediates to avoid analyte degradation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to irritant properties (Risk Code: 36/37/38) . Avoid exposure to skin/eyes; rinse immediately with water (Safety Code: S26/S36). Store away from oxidizing agents and food products .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze torsion angles and hydrogen bonding. For analogous triethylbenzophenones, SC-XRD revealed conformational changes (e.g., ethyl group rotation at 166 K), critical for understanding polymorphism .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P-1 |

| R-factor | <5% |

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., solubility, metabolic stability). Derivatives of butyrophenones often require structural tweaks (e.g., fluorination) to enhance bioavailability. For example, γ-fluorinated butyrophenones show improved CNS penetration .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding to enzymes like trypanothione reductase. Focus on halogen bonding (Cl–π interactions) and hydroxyl group hydrogen bonding .

Q. What advanced techniques validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) with HPLC-MS monitoring. For phenolic compounds, degradation peaks at pH >7 indicate hydrolysis. Store at 4°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. Why might NMR and IR spectra show inconsistencies in hydroxyl group identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.